molecular formula C12H19NO2 B15278877 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol

Cat. No.: B15278877
M. Wt: 209.28 g/mol
InChI Key: CWBMBRFQIDVQET-UHFFFAOYSA-N
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Description

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with a methoxypropan-2-ylamino group and a methyl group. It is used primarily in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(chloromethyl)-1-methoxypropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol is unique due to the presence of both the phenol and methoxypropan-2-ylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(1-methoxypropan-2-ylamino)methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-12(14)11(6-9)7-13-10(2)8-15-3/h4-6,10,13-14H,7-8H2,1-3H3

InChI Key

CWBMBRFQIDVQET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)COC

Origin of Product

United States

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